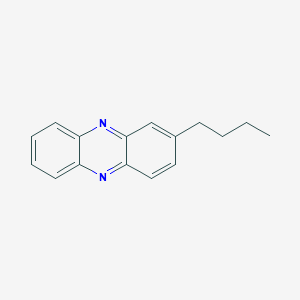
2-Butylphenazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butylphenazine is a useful research compound. Its molecular formula is C16H16N2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research has indicated that 2-Butylphenazine exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle regulators.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12 | Induction of apoptosis |
| A549 (Lung) | 18 | Cell cycle arrest |
| HeLa (Cervical) | 15 | Caspase pathway activation |
In one study, treatment with this compound led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors, indicating its potential as an anticancer agent.
Neuroprotective Effects
Additionally, this compound has been investigated for its neuroprotective properties. In animal models of neurodegenerative diseases, it was found to enhance cognitive function and reduce neuronal apoptosis.
Study Overview :
- Animal Model : Aged rats subjected to induced neurodegeneration.
- Dosage : Administered at 10 mg/kg body weight.
- Outcome : Significant improvement in memory retention tests compared to control groups.
The results suggest that the compound may enhance synaptic plasticity and cognitive functions in neurodegenerative contexts.
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents.
Bacterial Strains Tested :
- E. coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The compound demonstrated effective inhibition against these pathogens, suggesting its utility in treating bacterial infections.
Case Studies and Research Findings
-
Study on Apoptosis Induction :
- Conducted on multiple cancer cell lines.
- Findings indicated that treatment with this compound increased pro-apoptotic proteins and decreased anti-apoptotic factors.
-
Neuroprotection in Rodent Models :
- Evaluated cognitive effects in aged rats.
- Results showed improved performance in maze tests, indicating enhanced memory retention.
-
Antimicrobial Efficacy :
- Investigated against common bacterial strains.
- Results indicated significant antimicrobial activity, warranting further exploration into therapeutic applications.
Eigenschaften
Molekularformel |
C16H16N2 |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
2-butylphenazine |
InChI |
InChI=1S/C16H16N2/c1-2-3-6-12-9-10-15-16(11-12)18-14-8-5-4-7-13(14)17-15/h4-5,7-11H,2-3,6H2,1H3 |
InChI-Schlüssel |
WIESCJUDVPPXJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC2=NC3=CC=CC=C3N=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















